molecular formula C11H11NO B14135801 8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one CAS No. 88999-40-0

8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one

Cat. No.: B14135801
CAS No.: 88999-40-0
M. Wt: 173.21 g/mol
InChI Key: WLTNUKCDPBYXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a complex organic compound with a unique structure that includes a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino group.

    Cyclization: A precursor such as 1,2,3,4-tetrahydronaphthalene is subjected to cyclization under acidic or basic conditions to form the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like ammonia or amines.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-1,2,3,4-tetrahydronaphthalene: Similar bicyclic structure but lacks the methano bridge.

    2-Amino-3,4-dihydro-1H-naphthalen-1-one: Similar structure but different positioning of the amino group.

Uniqueness

8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is unique due to its fused bicyclic system with a methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features.

Properties

CAS No.

88999-40-0

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-aminotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one

InChI

InChI=1S/C11H11NO/c12-9-3-1-2-7-6-4-8(11(7)9)10(13)5-6/h1-3,6,8H,4-5,12H2

InChI Key

WLTNUKCDPBYXIQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1C3=C2C=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.